quadrangularin A

説明

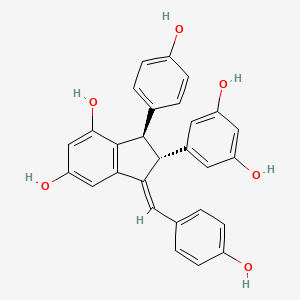

Structure

2D Structure

3D Structure

特性

分子式 |

C28H22O6 |

|---|---|

分子量 |

454.5 g/mol |

IUPAC名 |

(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9-/t26-,27+/m1/s1 |

InChIキー |

BIQMSWPBPAKGSE-PBSLAQMISA-N |

SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

異性体SMILES |

C1=CC(=CC=C1/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

同義語 |

quadrangularin A |

製品の起源 |

United States |

Isolation and Extraction Methodologies for Research Purposes

Advanced Chromatographic Techniques for Isolation and Purification

Chromatography is central to the purification of Quadrangularin A from crude plant extracts. Researchers employ a variety of high-resolution techniques to separate this specific stilbenoid from a complex mixture of other phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and purification of this compound. In one method, after initial extraction and pre-purification, fractions are further purified using both normal-phase and reversed-phase preparative HPLC to isolate individual compounds, including this compound. ebi.ac.uk HPLC is also used to determine the purity of this compound after isolation by other methods, such as Counter-Current Chromatography, where a purity of 95.4% was confirmed. ebi.ac.ukcapes.gov.br

A study focused on developing a reversed-phase HPLC method for flavonoids in Cissus quadrangularis utilized an end-capped C18 column with an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.4) in a 60:40 v/v ratio, achieving good resolution within 10 minutes. irjponline.orgresearchgate.net While this study targeted quercetin (B1663063) and kaempferol, similar principles are applied to the analysis of other polyphenols like this compound. irjponline.orgresearchgate.net

Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for isolating polyphenols like this compound. researchgate.netufrj.brwikipedia.org This method avoids the irreversible adsorption of samples onto a solid support, which can be a drawback in other chromatographic techniques. researchgate.net

A specific application of upright CCC successfully isolated this compound from the roots of Parthenocissus laetevirens in a single step. ebi.ac.uk The process utilized a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:2:1:2 (v/v/v/v) ratio, yielding this compound with a purity of 95.4%. ebi.ac.ukcapes.gov.br

Table 1: Counter-Current Chromatography (CCC) Parameters for this compound Isolation

| Parameter | Details | Source |

| Technique | Upright Counter-Current Chromatography (CCC) | ebi.ac.ukcapes.gov.br |

| Source Material | Roots of Parthenocissus laetevirens | ebi.ac.ukcapes.gov.br |

| Solvent System | n-hexane-ethyl acetate-methanol-water | ebi.ac.ukcapes.gov.br |

| Solvent Ratio | 1:2:1:2 (v/v/v/v) | ebi.ac.ukcapes.gov.br |

| Achieved Purity | 95.4% (determined by HPLC) | ebi.ac.ukcapes.gov.br |

For the simultaneous quantification of multiple polyphenolic compounds, including this compound, from Cissus quadrangularis, a validated Ultra-High Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS) method has been developed. usda.govresearchgate.netnih.gov This advanced technique offers shorter retention times while maintaining excellent resolution. usda.gov The method was validated for precision, specificity, and accuracy, demonstrating linearity over a concentration range of 0.5-100 µg/mL. usda.govresearchgate.netnih.gov This allows for the precise determination of this compound content in both stem and leaf samples of the plant. usda.govnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF) is a powerful technique used for the structural characterization of compounds in complex mixtures. usda.govnih.gov In the analysis of Cissus quadrangularis extracts, LC-QToF was used to characterize polyphenols. usda.govnih.gov This high-resolution mass spectrometry method allowed for the structural correlation of over 40 different components, including this compound, based on their mass-to-charge ratio and specific fragmentation patterns. usda.govresearchgate.netnih.gov this compound has also been identified in grapevine leaves, stems, and roots using this analytical approach. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) serves as a rapid and versatile tool for creating chemical fingerprints of Cissus samples. usda.gov An HPTLC method was specifically developed for the quality assessment of raw plant materials and dietary supplements claiming to contain C. quadrangularis. usda.govresearchgate.netnih.gov This technique is ideal for screening large numbers of samples in parallel, helping to identify adulterations and differentiate between various Cissus species. usda.gov

While specific HPTLC methods for quantifying this compound are part of broader polyphenol analysis, related methods for C. quadrangularis extracts use mobile phases such as a mixture of Chloroform, Ethyl acetoacetate, and Formic Acid (5:4:1 v/v) to separate various phytocompounds. researchgate.net The developed chromatograms, viewed under different wavelengths and after derivatization, show distinct bands that indicate the presence of various compounds. researchgate.netphytopharmajournal.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF)

Solvent Extraction and Fractionation Strategies

The initial step in isolating this compound involves extracting the compound from the plant material using a suitable solvent. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

Fresh or dried and powdered plant parts, such as stems and leaves of Cissus quadrangularis, are typically used as the starting material. jchr.orgbhu.ac.injournalgrid.com Various solvents have been investigated for their efficacy in extracting phytochemicals from this plant. Studies have shown that methanol (B129727) is a highly effective solvent due to its ability to extract a wide range of both polar and non-polar compounds. bhu.ac.in Other solvents used include ethanol (B145695), aqueous solutions, petroleum ether, chloroform, and ethyl acetate (B1210297). jchr.orgbhu.ac.injournalgrid.com

Extraction can be performed using different methods:

Maceration or direct extraction: The plant powder is soaked in a solvent like ethanol, methanol, or water for a set period, often at controlled temperatures. jchr.orgbhu.ac.ingoogle.com

Soxhlet extraction: This continuous extraction method uses a limited amount of solvent repeatedly, making it efficient. Successive extraction with solvents of increasing polarity (e.g., petroleum ether, followed by chloroform, then ethanol) is a common strategy to fractionate compounds based on their solubility. irjponline.orgjournalgrid.comijraset.com

Supercritical fluid extraction: This is another advanced technology mentioned for obtaining extracts from Cissus quadrangularis. google.comgoogle.com

Following the initial extraction, the crude extract is often pre-purified and fractionated. For instance, a methanol extract of grapevine leaves was first prepurified by flash chromatography before undergoing further preparative chromatography to isolate this compound. ebi.ac.uk

Table 2: Solvents Used in the Extraction of Compounds from Cissus quadrangularis

| Solvent | Extraction Method Mentioned | Source |

| Methanol | Maceration, Soxhlet | irjponline.orgjchr.orgbhu.ac.in |

| Ethanol | Maceration, Soxhlet | jchr.orgjournalgrid.comijraset.comgoogle.com |

| Water / Aqueous | Maceration, Soxhlet | bhu.ac.injournalgrid.comgoogle.com |

| Chloroform | Maceration, Soxhlet | jchr.orgjournalgrid.comijraset.com |

| Petroleum Ether | Soxhlet (for defatting) | bhu.ac.injournalgrid.comijraset.com |

| Ethyl Acetate | Maceration | jchr.org |

| Acetone | Reflux extraction | google.com |

| DMSO | Dissolving dried extract | jchr.org |

Biosynthetic Pathways and Precursors

Proposed Biogenesis from Resveratrol (B1683913) Oligomerization

The formation of quadrangularin A is believed to occur through the oxidative dimerization of resveratrol. nih.govacs.org This process involves the coupling of two resveratrol monomers to form a more complex structure. The resveratrol oligomers are a diverse group of polyphenolic compounds that serve as a chemical defense mechanism in many plants. nih.gov

The biosynthesis of resveratrol itself originates from the phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide variety of natural products in plants. The glycosylation of resveratrol to form piceid is thought to aid in its storage and transport within plant cells, as well as to protect it from oxidation. acs.org From resveratrol, a cascade of oligomerization reactions can occur, leading to the formation of dimers, trimers, and even larger oligomers. acs.org this compound is one such dimer, characterized by an indane-derived core structure. ebi.ac.ukebi.ac.uk

The oligomerization process is not always a simple head-to-tail coupling. It can involve complex cyclization and rearrangement reactions, giving rise to a wide array of structurally diverse stilbenoids. acs.org The specific stereochemistry and regioselectivity of these reactions are crucial in determining the final structure of the resulting oligomer.

Enzymatic Catalysis and Radical Coupling Processes

The dimerization of resveratrol to form this compound is thought to be an enzyme-mediated process. researchgate.netumich.edu While early synthetic attempts to mimic this process often resulted in low yields and complex mixtures of products, it is believed that in nature, enzymes provide the necessary control to achieve specific outcomes. nih.gov

The key step in the biosynthesis is an oxidative radical coupling. acs.org This involves the generation of a radical species from the resveratrol monomer, which then reacts with another resveratrol molecule. This process is often catalyzed by enzymes such as peroxidases or laccases, which can facilitate the single-electron oxidation of phenols.

The resulting radical can then undergo a series of coupling reactions. The formation of the indane ring system in this compound is a result of a specific intramolecular cyclization event following the initial intermolecular coupling of two resveratrol units. The exact mechanism and the enzymes involved are still a subject of research, but it is clear that enzymatic catalysis plays a vital role in guiding the reaction towards the formation of specific oligomers like this compound. researchgate.netumich.edu

Researchers have explored biomimetic synthetic routes that utilize oxidative dimerization to produce this compound. nih.govnih.govumich.edu These studies have provided insights into the potential non-enzymatic and enzymatic pathways, highlighting the importance of controlling reaction conditions to achieve the desired product.

Stress Factor-Induced Biosynthesis in Plants

The production of this compound and other resveratrol oligomers in plants is often induced by various stress factors. nih.govthieme-connect.com These stilbenoids are considered phytoalexins, which are antimicrobial and antioxidant compounds produced by plants in response to biotic and abiotic stresses. ebi.ac.uk

Biotic stresses, such as fungal or bacterial infections, can trigger the plant's defense mechanisms, leading to the accumulation of these protective compounds. frontiersin.orgmdpi.com For instance, the accumulation of resveratrol oligomers has been observed in grapevines infected with Plasmopara viticola, the causal agent of downy mildew. ebi.ac.uk

Abiotic stresses also play a significant role in inducing the biosynthesis of these compounds. nih.govfrontiersin.org Factors such as:

UV radiation: Exposure to UV light can stimulate the production of stilbenoids as a protective measure against photodamage.

Drought and Salinity: Water stress and high salt concentrations in the soil can lead to the accumulation of secondary metabolites, including resveratrol oligomers. nih.gov

Temperature fluctuations: Both high and low temperatures can act as stressors that enhance the production of these compounds. nih.gov

The induction of biosynthesis under stress is regulated at the genetic level, involving the activation of specific transcription factors that control the expression of genes in the phenylpropanoid pathway. frontiersin.orgmdpi.com This intricate regulatory network allows the plant to respond effectively to environmental challenges by producing a chemical shield of protective compounds like this compound.

Chemical Synthesis Approaches and Strategies

Total Synthesis Methodologies

The total synthesis of quadrangularin A has been a significant challenge, leading to the development of elegant and efficient strategies.

Inspired by the proposed biosynthetic pathway in plants, which is thought to involve the oxidative coupling of resveratrol (B1683913) units, chemists have developed biomimetic syntheses. nih.govacs.org These methods aim to replicate the plant's chemical defense mechanism, which is induced by stress factors. thieme-connect.com

The key to the success of these biomimetic strategies often lies in the use of protecting groups, such as tert-butyl and benzyl (B1604629) groups, which stabilize the reactive intermediates and direct the dimerization process. thieme-connect.com

Table 1: Key Features of a Scalable Biomimetic Synthesis of this compound nih.govthieme-connect.comresearchgate.net

| Feature | Description |

| Starting Material | tert-Butylated resveratrol derivative |

| Oxidant | Ferrocenium hexafluorophosphate |

| Key Intermediate | Bis-quinone methide |

| Overall Yield | 54% |

| Number of Steps | 5 |

In contrast to biomimetic approaches, de novo syntheses build the this compound molecule from simpler, non-resveratrol-derived starting materials. These routes offer a high degree of flexibility and control over the construction of the complex molecular architecture. thieme-connect.comthieme-connect.com

Another de novo approach utilizes a palladium-catalyzed decarboxylative arylation and an oxidative Heck reaction as key steps. thieme-connect.comthieme-connect.com This modular strategy allows for the introduction of different aryl groups, making it suitable for the preparation of various analogues for biological studies. thieme-connect.com

Achieving the correct regiochemistry and stereochemistry is a critical challenge in the synthesis of this compound. The molecule possesses a specific arrangement of its constituent parts that must be precisely controlled.

In biomimetic syntheses, complete regioselectivity has been achieved in the oxidative dimerization step, leading to the desired 8-8' linkage between the resveratrol units. nih.govnih.govumich.eduumich.edu The stereochemistry of the final product is established through subsequent reactions. For example, a base-mediated tautomerization of a bis-quinone methide intermediate can lead diastereoconvergently to the desired (E)-stilbene isomer as a racemic mixture. nih.gov

De novo syntheses also incorporate steps that carefully control the relative and absolute stereochemistry of the molecule. ethz.ch For instance, the strategic use of catalysts and chiral auxiliaries can guide the formation of the multiple stereocenters in the correct configuration. ethz.ch The challenge often lies in controlling the rapid isomerization that can occur in stilbene-like structures. researchgate.net

De Novo Synthetic Routes

Derivatization and Analogue Synthesis for Mechanistic Probes

The synthesis of derivatives and analogues of this compound is crucial for understanding its mechanism of action and for conducting structure-activity relationship (SAR) studies. researchgate.net By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects.

The modularity of de novo synthetic routes is particularly advantageous for creating a library of related molecules. thieme-connect.comacs.org For example, by using different aryl iodides or aryl boronic acids in palladium-catalyzed coupling reactions, chemists can readily introduce a variety of substituents onto the aromatic rings of the this compound scaffold. thieme-connect.com

Furthermore, the synthesis of analogues with altered heterocyclic cores, such as indole (B1671886) or benzothiophene, has been explored to probe the importance of the native benzo[b]furan system found in many resveratrol oligomers. acs.org These synthetic efforts provide essential tools for detailed biological investigations. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity Preclinical Research Focus

Antioxidant Activity and Radical Scavenging Mechanisms

Quadrangularin A, a resveratrol (B1683913) dimer, has been a subject of interest for its potential antioxidant properties. The ability of this compound to neutralize harmful free radicals is a key aspect of its biological activity.

The antioxidant potential of compounds is often evaluated using various in vitro assays that measure their ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the β-carotene bleaching assay. mdpi.comd-nb.info These assays are based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.com

While specific studies focusing solely on this compound's activity in these exact assays are not extensively detailed in the provided search results, the antioxidant capacity of extracts from Cissus quadrangularis, a plant in which this compound is found, has been evaluated. For instance, ethanol (B145695) extracts of both the stem and root of Cissus quadrangularis demonstrated significant scavenging activity against DPPH and ABTS radicals. researchgate.net The IC50 values, which represent the concentration of the extract required to inhibit 50% of the radicals, were determined for both DPPH and ABTS assays, indicating potent antioxidant activity. researchgate.net It's important to note that these results are for the entire plant extract and not for isolated this compound. However, a study on synthesized analogs of this compound found that C8–C8' bis-quinone methide dimers are effective antioxidants in organic solutions. umich.edu

The β-carotene bleaching assay assesses the ability of an antioxidant to prevent the oxidative degradation of β-carotene. nih.govresearchgate.net In this assay, the oxidation of linoleic acid produces free radicals that bleach the yellow color of β-carotene. An antioxidant can inhibit this bleaching by neutralizing the free radicals. Extracts from plants containing various antioxidant compounds have shown effectiveness in this assay, suggesting that compounds like this compound could contribute to such protective effects. d-nb.infonhri.org.tw

Table 1: In Vitro Antioxidant Activity of Cissus quadrangularis Extracts

| Assay | Plant Part | Extract | IC50 (μg/mL) |

| DPPH | Stem | Ethanol | 32±0.07 |

| Root | Ethanol | 28±0.02 | |

| ABTS | Stem | Ethanol | 115±0.22 |

| Root | Ethanol | 120±0.06 |

Data sourced from a study on Cissus quadrangularis extracts and may not represent the activity of isolated this compound. researchgate.net

Beyond simple radical scavenging, the antioxidant activity of a compound can also involve complex cellular mechanisms. numberanalytics.com These mechanisms often include the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in cellular stress responses. nih.gov Reactive oxygen species (ROS) are produced as natural byproducts of cellular metabolism and can cause damage to cellular components if not properly controlled. numberanalytics.commdpi.com

Extracts of Cissus quadrangularis, which contains this compound, have been shown to exert protective effects in cellular models of oxidative stress. nih.gov For example, an ethanol extract of C. quadrangularis was found to attenuate the levels of ROS in human umbilical vein endothelial cells (ECV304) that were injured by hydrogen peroxide. nih.gov This protective effect was associated with the increased expression of key antioxidant enzymes, including superoxide (B77818) dismutase (both Cu/Zn-SOD and Mn-SOD) and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes play a crucial role in detoxifying harmful superoxide radicals and hydrogen peroxide. numberanalytics.com The study also noted an upregulation of endothelial nitric oxide synthase (eNOS), which is important for vascular health. nih.gov While these findings are promising, they are based on a plant extract, and further research is needed to determine the specific contribution of this compound to these cellular effects.

In Vitro Radical Trapping Assays (e.g., DPPH, ABTS, β-carotene bleaching)

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory properties of natural compounds are of significant interest for therapeutic development.

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), are key mediators of the inflammatory response. nih.gov Overproduction of these cytokines can lead to tissue damage and disease progression.

Extracts from Cissus quadrangularis have been shown to modulate the production of these critical cytokines. In a rat model of osteoarthritis, an extract of C. quadrangularis suppressed the mRNA expression of pro-inflammatory cytokines including TNF-α and IL-1β in the synovial tissue. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net Similarly, in a study on adjuvant-induced arthritis in rats, a hydroalcoholic extract of C. quadrangularis reduced serum levels of TNF-α. researchgate.net Furthermore, in vitro studies using chondrocytes (cartilage cells) have demonstrated that C. quadrangularis extract can inhibit the inflammatory responses induced by IL-1β. nih.gov These findings suggest that compounds within the extract, potentially including this compound, can interfere with the signaling pathways that lead to the production of these inflammatory mediators.

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components, such as collagen. mdpi.comrde.ac During inflammation, the activity of MMPs is often upregulated, contributing to tissue destruction, for instance, in conditions like arthritis. nih.gov

Research on Cissus quadrangularis extracts has revealed their potential to inhibit MMPs. In the monosodium iodoacetate-induced osteoarthritis rat model, the extract was found to suppress the mRNA expression of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13. foodandnutritionresearch.netfoodandnutritionresearch.netfoodandnutritionresearch.net The inhibition of these enzymes is a crucial mechanism for protecting cartilage from degradation in inflammatory joint diseases. nih.gov By downregulating the expression of these destructive enzymes, components of the extract may help to preserve the integrity of the extracellular matrix.

Reactive oxygen species (ROS) are not only involved in oxidative stress but also play a significant role as signaling molecules in the inflammatory process. mdpi.comnih.gov An excess of ROS can perpetuate inflammation and contribute to cellular damage. researchgate.net

The anti-inflammatory effects of Cissus quadrangularis extracts are also linked to their ability to regulate ROS. Studies have indicated that the mechanism of action of C. quadrangularis in providing cartilage-regenerative and anti-inflammatory effects involves the inhibition of reactive oxygen species. microbiochemjournal.com The antioxidant properties discussed earlier, such as the scavenging of free radicals and the enhancement of cellular antioxidant defenses, contribute to the reduction of ROS levels, thereby mitigating their pro-inflammatory actions. nih.gov

Impact on Cellular Signaling Pathways (e.g., p38 MAPK, NF-κB)

Preclinical research highlights that extracts of Cissus quadrangularis, which contain the stilbenoid this compound, can modulate key cellular signaling pathways involved in inflammation and cellular stress. researchgate.netresearchgate.net Studies focusing on chondrocytes have demonstrated that these extracts can inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netresearchgate.net This inhibition is significant as the p38 MAPK pathway is instrumental in regulating the gene expression of inflammatory cytokines and matrix metalloproteinases, which are enzymes that can degrade cartilage and bone tissue. researchgate.net By suppressing the p38 MAPK pathway, the plant extract helps to control the expression of these destructive agents. researchgate.net

The regulation of p38 MAPK is often interconnected with the activity of nuclear factor kappa B (NF-κB), a primary transcription factor that governs inflammatory responses. researchgate.netmuni.cznih.gov While direct studies on this compound's effect on NF-κB are limited, the inhibition of the upstream p38 MAPK pathway by C. quadrangularis extracts suggests a potential downstream influence on NF-κB-mediated inflammation. researchgate.netnih.gov A diagram from one study illustrates that C. quadrangularis treatment regulates proinflammatory cytokines and matrix metalloproteinases, with NF-κB being a key component of this inflammatory cascade. researchgate.net

Antimicrobial Mechanisms

While research on the isolated compound this compound is sparse, numerous preclinical studies have documented the antimicrobial properties of extracts from Cissus quadrangularis, the plant from which it is derived.

Extracts of Cissus quadrangularis have demonstrated notable antibacterial activity against a variety of pathogenic strains in vitro. Different solvent extracts have shown varying degrees of efficacy. For instance, ethyl acetate (B1210297) and methanol (B129727) extracts have exhibited inhibitory effects against several Gram-positive bacteria. The ethyl acetate stem extract, in particular, was found to be highly active against Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and Bacillus subtilis. Petroleum ether extracts also showed significant activity against E. coli and Staphylococcus aureus. The antibacterial activity is often measured by the zone of inhibition in disc diffusion assays.

Table 1: In Vitro Antibacterial Activity of Cissus quadrangularis Extracts

| Bacterial Strain | Extract Type | Observed Effect |

|---|---|---|

| Bacillus subtilis | Ethyl Acetate, Methanol | Inhibition |

| Bacillus cereus | Ethyl Acetate, Methanol | Inhibition |

| Staphylococcus aureus | Ethyl Acetate, Methanol, Petroleum Ether | Inhibition |

| Streptococcus species | Ethyl Acetate, Methanol | Inhibition |

| Escherichia coli (E. coli) | Ethyl Acetate, Petroleum Ether, Isopropyl Alcohol | High Inhibition Activity |

| Proteus mirabilis | Ethyl Acetate | High Inhibition Activity |

| Xanthomonas campestris | Ethyl Acetate | Moderate Antibacterial Activity |

| Salmonella sp. | Methanol | Inhibition |

| Pasteurella sp. | Methanol | Inhibition |

In addition to antibacterial properties, extracts from Cissus quadrangularis have been evaluated for their antifungal potential against several pathogenic fungi. Methanol, ethyl acetate, and ethanol extracts have demonstrated inhibitory activity against common fungal strains. Studies have reported measurable zones of inhibition against species such as Candida albicans and Aspergillus niger, indicating that constituents within the plant have fungicidal or fungistatic properties.

Table 2: In Vitro Antifungal Activity of Cissus quadrangularis Extracts

| Fungal Strain | Extract Type | Observed Effect |

|---|---|---|

| Candida albicans | Methanol, Ethyl Acetate, Ethanol, Chloroform | Inhibition |

| Aspergillus niger | Methanol, Ethyl Acetate, Ethanol, Chloroform | Inhibition |

| Aspergillus flavus | Methanol, Ethyl Acetate, Ethanol, Chloroform | Inhibition |

| Penicillium sp. | Methanol, Ethyl Acetate, Ethanol, Chloroform | Inhibition |

| Mucor sp. | Aqueous | Antifungal Activity |

Antibacterial Effects against Pathogenic Strains

Antiviral Mechanisms

The antiviral potential of this compound is an emerging area of research, with most studies focusing on the effects of the whole plant extract.

In vitro studies have shown that extracts of Cissus quadrangularis possess antiviral properties. A study using a partially purified methanolic extract of the plant demonstrated sensitivity against both Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2) at non-cytotoxic concentrations. nih.govnih.govjbclinpharm.org The research indicated that the extracts could inhibit the virus at a statistically significant level in cell culture. jbclinpharm.org Another study reported that ethanol and aqueous-ethyl acetate fractions of C. quadrangularis exhibited positive anti-HSV-2 activity. While these findings are promising and point to the presence of antiviral compounds within the plant, the specific contribution of this compound to this activity has not been isolated and confirmed.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a key target for antiviral drug development. Computational and in silico studies have begun to explore the potential of phytochemicals from medicinal plants, including Cissus quadrangularis, as inhibitors of this protease. frontiersin.orgijisrt.com These virtual screening studies aim to identify compounds with high binding affinities for the active site of SARS-CoV-2 Mpro. ijisrt.comnih.gov One such computational analysis screened various phytochemicals from Cissus quadrangularis for their potential to inhibit Mpro, highlighting compounds such as beta-Sitosterol and pallidol (B3078306) as having favorable biological activities. ijisrt.com However, specific data detailing the binding energy or inhibitory mechanism of this compound against SARS-CoV-2 Mpro is not yet available in the reviewed preclinical literature.

Immunomodulatory Effects Relevant to Antiviral Defense

While direct studies on the isolated this compound are limited, research on extracts of Cissus quadrangularis provides insight into its potential immunomodulatory and antiviral activities. Bioactive compounds from medicinal plants are recognized for their capacity to modulate the body's immune system, which can be effective against viral diseases. researchgate.net

Extracts of Cissus quadrangularis have been shown to possess immunomodulatory properties by influencing the production of various cytokines. researchgate.net In vitro studies have demonstrated that these extracts can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while stimulating the production of the anti-inflammatory cytokine IL-10. researchgate.net This modulation of the cytokine profile suggests a mechanism for controlling inflammation that is often associated with viral infections.

Furthermore, some research points to potential antiviral properties. A study using a partially purified methanolic extract of Cissus quadrangularis reported antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). rjpponline.org Extracts have also been noted for their free radical scavenging capabilities, which can help mitigate cellular stress during an immune response. nih.gov These findings, attributed to the complex mixture of compounds in the extracts including flavonoids, triterpenoids, and stilbenes like this compound, suggest a basis for its role in antiviral defense through immune system modulation. researchgate.netnih.gov

Bone Metabolism and Osteogenesis Mechanisms

The most extensively studied activities related to this compound's parent plant, Cissus quadrangularis, are its effects on bone health. researchgate.netresearchgate.net Preclinical studies using plant extracts have identified several key signaling pathways and cellular processes that are modulated, contributing to its osteogenic (bone-forming) potential. This compound is considered one of the active phytochemicals contributing to these effects. frontiersin.org

The Bone Morphogenetic Protein (BMP) signaling pathway is fundamental for bone and cartilage formation. nih.govnih.govmdpi.com Research indicates that extracts of Cissus quadrangularis can modulate this pathway as part of their anti-osteoporotic effects. frontiersin.org In a study on ovariectomy-induced bone loss in rats, treatment with a Cissus quadrangularis extract led to the upregulation of specific microRNAs that regulate bone turnover through the BMP pathway. researchgate.netnih.gov However, the same study also noted a significant decrease in the gene expression of BMP2 following acute treatment, suggesting a complex regulatory role. nih.gov The interaction with BMP signaling is considered a key mechanism by which the plant extract protects bone microarchitecture. frontiersin.orgnih.gov

The Wnt signaling pathway, particularly the canonical Wnt/β-catenin pathway, is critically important for regulating bone mass, osteoblast differentiation, and proliferation. nih.govnih.govfrontiersin.org Extracts of Cissus quadrangularis have been shown to influence this pathway, which is vital for bone growth and remodeling. texilajournal.comtexilajournal.com In preclinical models of postmenopausal osteoporosis, treatment with the extract resulted in a significant decrease in the expression of DCAT1, an antagonist of the Wnt/β-catenin pathway. researchgate.netnih.gov By downregulating this inhibitor, the extract may promote Wnt signaling, leading to enhanced bone formation. This modulation of the Wnt pathway is a proposed mechanism for the extract's protective effects against bone loss. frontiersin.orgnih.gov

A consistent finding in preclinical research is the ability of Cissus quadrangularis extracts to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone. microbiochemjournal.com In vitro studies using human osteoblast-like cells (SaOS-2 and MG-63) and murine pre-osteoblastic cells (MC3T3-E1) have shown that treatment with the extract increases DNA synthesis, indicating cellular proliferation. microbiochemjournal.comnih.gov

The anabolic actions of the ethanolic extract appear to be mediated through the increased expression of Runt-related transcription factor 2 (Runx2) at both the mRNA and protein levels. microbiochemjournal.comnih.govijrpp.com Runx2 is a master transcription factor essential for osteoblast differentiation and the regulation of bone matrix protein expression. nih.gov Studies have shown that lower concentrations of the extract tend to induce Runx2 expression, thereby promoting osteogenesis, whereas very high concentrations might reduce its expression. nih.gov

Following proliferation and differentiation, osteoblasts deposit an extracellular matrix that subsequently mineralizes to form hard bone tissue. Extracts from Cissus quadrangularis have been demonstrated to enhance this crucial final step of bone formation. nih.gov In cell culture, treatment with the extract leads to an increase in the formation of mineralized nodules, as visualized by Alizarin Red staining, which detects calcium deposits. nih.govresearchgate.net

The mechanism underlying this effect is linked to the upregulation of key osteogenic markers. The extract enhances the activity of alkaline phosphatase (ALP), an enzyme crucial for mineralization. researchgate.net This effect on ALP activity may be mediated by the mitogen-activated protein kinase (MAPK) pathway. texilajournal.comresearchgate.net Furthermore, the increased expression of Runx2, as mentioned previously, leads to greater transcriptional activity on the promoter of osteocalcin (B1147995), a key protein in the bone matrix involved in mineralization. nih.govresearchgate.net

| Cell Line | Observed Effect | Key Molecular Marker/Pathway | Reference(s) |

| Human SaOS-2 | Increased proliferation, differentiation, and matrix mineralization. | Increased DNA synthesis, ALP activity, Runx2 expression, and Runx2 activity on the osteocalcin promoter. | microbiochemjournal.comnih.govijrpp.com |

| Murine MC3T3-E1 | Enhanced osteoblast differentiation and mineralization. | Upregulation of MAPK-dependent ALP activity; dose-dependent effects on Runx2 expression. | nih.govresearchgate.net |

| Human MG-63 | Increased proliferation. | --- |

This table summarizes findings from studies using extracts of Cissus quadrangularis.

Promotion of Osteoblastic Cell Proliferation and Differentiation

Other Investigated Molecular Targets and Pathways

Beyond the primary osteogenic pathways, research has explored other molecular targets for the constituents of Cissus quadrangularis, with some studies pointing directly to this compound. An in silico molecular docking study investigated the binding affinity of several bioactive compounds from the plant against the Peroxisome Proliferator-Activated Gamma (PPAR-γ) receptor. PPAR-γ is a nuclear receptor that plays a significant role in regulating glucose metabolism and fatty acid storage. nih.govwikipedia.org

The results of this computational analysis showed that among seven compounds tested, this compound exhibited the highest binding affinity for the PPAR-γ receptor. researchgate.net This suggests that this compound may act as a potent ligand for PPAR-γ, potentially modulating its activity. While this finding is based on a computational model and awaits confirmation from wet-lab experiments, it identifies PPAR-γ as a promising molecular target for this compound, separate from its proposed role in bone metabolism. researchgate.net

Other pathways modulated by the plant's extracts, and therefore potentially by this compound, include the inhibition of matrix metalloproteinases and reactive oxygen species, which is relevant to the plant's anti-inflammatory and cartilage-regenerative properties. microbiochemjournal.comijrpp.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Study Type | Reference(s) |

| This compound | PPAR-γ | -8.51 | In silico (Molecular Docking) | researchgate.net |

| Kaempferol | PPAR-γ | -7.86 | In silico (Molecular Docking) | researchgate.net |

| Luteolin | PPAR-γ | -7.85 | In silico (Molecular Docking) | researchgate.net |

| Piceatannol | PPAR-γ | -7.50 | In silico (Molecular Docking) | researchgate.net |

| Quercetin (B1663063) | PPAR-γ | -7.26 | In silico (Molecular Docking) | researchgate.net |

| Resveratrol | PPAR-γ | -7.14 | In silico (Molecular Docking) | researchgate.net |

| Asarone | PPAR-γ | -5.99 | In silico (Molecular Docking) | researchgate.net |

This table presents computational data on the binding affinity of various compounds to the PPAR-γ receptor.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Interactions

This compound has demonstrated a significant binding affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key regulator of lipid and glucose metabolism. researchgate.net In silico docking studies have shown that this compound interacts effectively with the PPAR-γ target protein. This interaction is noteworthy as PPAR-γ agonists are known to enhance the expression of genes involved in glucose and lipid metabolism, improve insulin (B600854) sensitivity, and counter the effects of TNF-α, which contributes to insulin resistance. researchgate.net

The activation of PPAR-γ promotes the uptake of free fatty acids in subcutaneous adipose tissues, leading to adipogenesis and the differentiation of adipocytes. researchgate.net This mechanism is central to the therapeutic action of thiazolidinediones, a class of synthetic antidiabetic agents that exhibit a high affinity for PPAR-γ receptors. The binding of this compound to PPAR-γ suggests a potential mechanism for its role in managing metabolic disorders like diabetes mellitus.

Table 1: Summary of In Silico Docking Analysis of Cissus quadrangularis Compounds with PPAR-γ

| Compound | Predicted Drug-Likeness | Binding Affinity with PPAR-γ | Reference |

|---|---|---|---|

| This compound | Positive | Highest among tested compounds | |

| Kaempferol | Positive | Shows binding affinity | researchgate.net |

| Piceatannol | Positive | Shows binding affinity | |

| Resveratrol | Positive | Shows binding affinity | |

| Quercetin | Highest | Shows binding affinity | |

| Luteolin | Not specified | Shows binding affinity | |

| Asarone | Not specified | Shows binding affinity |

Rho-associated Protein Kinase 2 (ROCK2) Inhibition

Preclinical research, specifically through molecular docking and simulation studies, has identified this compound as a potential inhibitor of Rho-associated protein kinase 2 (ROCK2). tandfonline.comresearchgate.net ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular activities, including the organization of the actin cytoskeleton, cell adhesion and motility, proliferation, and apoptosis. researchgate.netatlasgeneticsoncology.org

The inhibition of ROCK2 by this compound is significant due to the kinase's involvement in neuroinflammatory pathways. tandfonline.comresearchgate.net Activation of ROCK2 is associated with the secretion of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1 beta (IL-1β), and interleukin-2 (B1167480) (IL-2). tandfonline.comresearchgate.net By inhibiting ROCK2, this compound demonstrates a potential mechanism for mitigating neuroinflammation. tandfonline.comresearchgate.net Molecular docking studies have revealed that this compound exhibits a high binding affinity and a stable conformation when interacting with ROCK2. tandfonline.comresearchgate.net

Caspase-1 Modulation

This compound has been shown to be a potential inhibitor of Caspase-1, an inflammatory caspase that plays a central role in inflammation and programmed cell death. tandfonline.comresearchgate.netnih.gov Molecular docking studies have demonstrated that this compound exhibits a high binding affinity for Caspase-1, suggesting a direct inhibitory interaction. tandfonline.comresearchgate.net

Caspase-1 is crucial for the cleavage of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. nih.gov By inhibiting Caspase-1, this compound can potentially modulate inflammatory responses. tandfonline.comresearchgate.net This inhibitory activity against Caspase-1, alongside its effects on ROCK2 and TNF-α, underscores the potential of this compound in targeting pathways related to inflammation. tandfonline.comresearchgate.net

Mechanisms Related to Anti-diabetic Activities (e.g., α-amylase, α-glucosidase inhibition)

One of the key therapeutic approaches for managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govisciii.es These enzymes are responsible for breaking down dietary carbohydrates into absorbable monosaccharides. nih.gov

Aqueous extracts of Cissus quadrangularis, which contain stilbenes like this compound, have been found to inhibit α-amylase and α-glucosidase. researchgate.net Specifically, the stilbene (B7821643) parthenocissin A, structurally related to this compound, shows good inhibition of α-amylase. researchgate.net Another novel stilbene isolated from the plant demonstrated fairly specific inhibition of α-glucosidase. researchgate.net This suggests that the anti-diabetic activity of compounds from Cissus quadrangularis may be, at least in part, due to the inhibition of these digestive enzymes, thereby delaying carbohydrate digestion and reducing glucose absorption. isciii.esresearchgate.net

**Table 2: Enzyme Inhibition by Compounds from *Cissus quadrangularis***

| Compound Class | Enzyme Inhibited | Observed Effect | Reference |

|---|---|---|---|

| Stilbenes | α-Amylase, α-Glucosidase | Inhibition | researchgate.net |

| Flavonoids | α-Amylase, α-Glucosidase | Inhibition | researchgate.net |

Mechanisms Related to Anti-obesity Activities (e.g., lipase (B570770) inhibition)

The inhibition of pancreatic lipase, a key enzyme in the digestion of dietary fats, is a recognized strategy for managing obesity. researchgate.netsemanticscholar.org Extracts from Cissus quadrangularis containing stilbenes and flavonoids have been shown to inhibit lipase activity in vitro. researchgate.net

This inhibition of lipase suggests that these compounds could reduce the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, thereby potentially decreasing fat absorption from the gastrointestinal tract. researchgate.netresearchgate.net This mechanism is considered a contributing factor to the anti-obesity properties attributed to the plant. researchgate.net

Gastroprotective Mechanisms

Extracts of Cissus quadrangularis, which contain this compound, have demonstrated significant gastroprotective effects in preclinical studies. ijpjournal.comnih.gov The mechanisms underlying this protection against gastric mucosal damage, such as that induced by NSAIDs like aspirin, are multifactorial. nih.govispub.com

One key mechanism is the enhancement of mucosal defense. ijpjournal.com Treatment with Cissus quadrangularis extract has been shown to increase mucin production and the proliferation and lifespan of mucosal cells. ijpjournal.com It also appears to reduce basal gastric acid secretion. researchgate.net

Furthermore, the extract exhibits potent antioxidant and anti-inflammatory properties. It has been observed to reverse the decrease in antioxidant enzymes like glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) and reduce lipid peroxidation in response to gastric insults. nih.govsphinxsai.com It also attenuates the increase in pro-inflammatory cytokines such as TNF-α and IL-1β and reduces neutrophil infiltration. nih.gov Additionally, the extract has been shown to prevent oxidative DNA damage, indicating a role in blocking cell death pathways. nih.govsphinxsai.com These combined actions contribute to the preservation of the gastric mucosal integrity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Development

Elucidation of Key Pharmacophores for Specific Activities

The biological activities of quadrangularin A, a resveratrol (B1683913) dimer, are intrinsically linked to its distinct chemical architecture. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, key pharmacophoric features have been identified that contribute to its various effects, particularly its antioxidant and cytotoxic properties.

The phenolic hydroxyl (-OH) groups are arguably the most critical pharmacophoric feature of this compound and related stilbenoids. The number and position of these hydroxyl groups significantly influence their antioxidant capacity. nih.govmdpi.com The ability of these groups to donate a hydrogen atom to neutralize free radicals is a key mechanism of their antioxidant action. mdpi.com The antioxidant activity of phenolic acids is directly related to the number and position of hydroxyl groups on the molecule. mdpi.com In the broader class of polyphenols, the presence of multiple hydroxyl groups is thought to enhance the inhibition of enzymes like acetylcholinesterase by increasing the binding capacity. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

The systematic modification of the this compound structure has provided valuable insights into how its chemical features relate to its biological potency and selectivity. These modifications often target the hydroxyl groups, the aromatic rings, and the linkage between the resveratrol units.

One significant study involved the synthesis of a series of this compound analogues where the resorcinol (B1680541) ring was replaced with aryl rings bearing substituents with varying electronic properties. rsc.org The antioxidant activity of these analogues was then evaluated. Interestingly, the precursor quinone methide dimers (QMDs) of these analogues were found to be significantly better radical-trapping antioxidants (RTAs) than the final this compound analogues themselves. rsc.org All ten QMDs studied were excellent RTAs, with reaction rates significantly higher than the corresponding precursor stilbenoid phenols and the final this compound products. rsc.org This suggests that the phenolic hydroxyl groups in the final this compound structure are not the sole determinants of its antioxidant capacity in all contexts and that its precursors may play a more significant role in this specific activity.

The substitution pattern on the aromatic rings also plays a crucial role. In a series of 4-anilino-quinazoline derivatives, analogues with a 6,7-dimethoxy substituent showed better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring, highlighting the importance of specific substitution patterns for anticancer activity. nih.gov For other natural product derivatives, the addition of groups like silyl-TBDPS has been shown to enhance cytotoxicity, indicating that bulky, lipophilic groups can positively influence activity. nih.gov Conversely, the removal of certain groups, such as the cinnamate (B1238496) group in some iridoid glycosides, can also improve cytotoxic effects, suggesting that smaller molecules can sometimes be more potent. nih.gov

The table below summarizes the radical-trapping antioxidant activity of a series of resveratrol analogues and their corresponding quinone methide dimers (QMDs) and this compound analogues.

Rational Design of this compound Analogues for Mechanistic Exploration

The rational design of this compound analogues is a powerful strategy for exploring its mechanism of action. By creating molecules with specific structural changes, researchers can test hypotheses about how the parent compound interacts with its biological targets. This approach is fundamental to identifying the proteins and cellular pathways that are modulated by this compound.

A key aspect of this is the development of chemical probes. These are modified versions of a bioactive molecule, like this compound, that contain a reporter tag (e.g., a fluorescent group or an affinity handle) or a reactive group for covalent labeling of targets. researchgate.netmdpi.com The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity and that the linker to the tag does not sterically hinder its binding to the target. researchgate.net For example, photoaffinity probes, which contain a photoreactive group, can be used to covalently label binding partners upon UV irradiation, allowing for their subsequent identification. chomixbio.com

One of the central mechanistic questions surrounding this compound and its analogues is the basis for their potent antioxidant activity, especially that of their QMD precursors which lack the typical phenolic hydrogen atoms for radical scavenging. rsc.org Mechanistic studies on these QMDs suggest that their antioxidant activity arises from a reversible fragmentation of the central C-C bond to form two persistent phenoxyl radicals. rsc.org These radicals can then rapidly trap peroxyl radicals. rsc.org This discovery was a direct result of synthesizing and studying specific analogues to test different mechanistic hypotheses.

The synthesis of various resveratrol oligomers, including this compound, has been crucial for these mechanistic explorations. nih.govchemrxiv.orgresearchgate.net The ability to synthetically access these complex molecules allows for the creation of derivatives that can answer specific biological questions. For instance, analogues with modified hydroxyl groups can help to definitively determine the role of these groups in a particular biological effect. nih.govmdpi.com Similarly, analogues with altered stereochemistry can probe the importance of the three-dimensional structure for target binding and activity.

Compound Names Mentioned in the Article

Advanced Analytical Techniques for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationulisboa.ptunibo.itfigshare.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like quadrangularin A. jchps.com It provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. jchps.comwikipedia.org

1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR)ulisboa.pt

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling). jchps.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. emerypharma.com

Table 1: Representative ¹H and ¹³C NMR Data for Resveratrol-Based Compounds

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| Note: This table is a representative example and specific data for this compound may vary based on experimental conditions and solvent. |

Mass Spectrometry (MS) Applications in Characterizationulisboa.ptfigshare.comproquest.com

Mass spectrometry (MS) is another powerful analytical tool that provides critical information about the molecular weight and elemental composition of this compound. alevelchemistry.co.uk It is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. colab.ws

High-Resolution Mass Spectrometry (HRMS)figshare.comproquest.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). alevelchemistry.co.uk This high precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.govmeasurlabs.comresearchgate.net

Fragmentation Pattern Analysis for Structural Correlationfigshare.comproquest.com

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint and provides valuable structural information. tutorchase.com The analysis of these fragmentation patterns can help to identify structural motifs and the connectivity of different subunits within the this compound molecule. libretexts.orgnih.gov The stability of the resulting fragments, such as the formation of stable carbocations, often dictates the observed fragmentation pathways. libretexts.org

Spectrophotometric Methods (e.g., UV-Vis, CD)ulisboa.ptlabmanager.com

Spectrophotometric techniques provide insights into the electronic properties and stereochemistry of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. pg.edu.pl The presence of chromophores, such as the aromatic rings and conjugated systems in this compound, results in characteristic absorption bands in the UV-Vis spectrum. pg.edu.pl This technique can confirm the presence of these conjugated systems.

Computational Chemistry Approaches

Computational chemistry has emerged as a valuable complementary tool in the study of complex natural products. Methods such as Density Functional Theory (DFT) can be used to predict and confirm the three-dimensional structure of this compound. wikipedia.org These computational approaches can also be used to calculate theoretical NMR and CD spectra, which can then be compared with experimental data to validate the proposed structure. This synergy between experimental and computational methods provides a powerful strategy for the definitive structural elucidation of complex molecules. researchgate.netoscars-project.eu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.org This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target at the molecular level. The primary goal of molecular docking is to predict the binding mode and affinity, often represented as a docking score or binding energy, which helps in identifying potential therapeutic targets and elucidating mechanisms of action. waocp.orgbiointerfaceresearch.com

Research has employed molecular docking to investigate the therapeutic potential of this compound against various diseases by assessing its binding affinity to key protein targets. For instance, in studies related to neuroinflammation and spinal cord injury, this compound was docked against targets like Rho-associated protein kinase 2 (ROCK2), Caspase-1, and Tumor Necrosis Factor-alpha (TNF-α). tandfonline.comresearchgate.net These simulations revealed that this compound demonstrates effective binding affinity against these inflammatory and apoptotic proteins, suggesting its potential as an inhibitor. tandfonline.com

In the context of metabolic diseases, the interaction between this compound and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism, has been explored. researchgate.net Docking studies showed that this compound had the highest binding affinity among several compounds from Cissus quadrangularis, indicating its potential to modulate PPAR-γ activity. researchgate.net The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the protein's binding pocket. researchgate.net

Furthermore, in cancer research, the pro-apoptotic potential of this compound has been analyzed by docking it with apoptosis-related proteins like Caspase-3. researchgate.netnih.gov These studies showed a strong binding affinity of this compound to the active site of Caspase-3, suggesting it could be a candidate for inducing apoptosis in cancer cells. researchgate.netnih.gov

The binding energies from these docking studies are crucial for ranking and prioritizing compounds for further experimental validation.

Table 1: Molecular Docking of this compound with Various Protein Targets

| Target Protein | PDB ID | Biological Context | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Not Specified | Diabetes Mellitus | -5.02 to -4.16 | SER A:394, A:396 | researchgate.net |

| Caspase-3 | 1GFW | Apoptosis (Cancer) | Not Specified | Not Specified | researchgate.netnih.gov |

| Rho-associated protein kinase 2 (ROCK2) | 2F2U | Neuroinflammation | Not Specified | Not Specified | tandfonline.comresearchgate.net |

| Caspase-1 | 1RWX | Neuroinflammation | Not Specified | Not Specified | tandfonline.comresearchgate.net |

Note: Specific binding affinity values and interacting residues are not always available in all published abstracts. The table reflects the available data.

Molecular Dynamics Simulations for Complex Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and detailed understanding of the ligand-protein complex. mdpi.comrasayanjournal.co.in MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability, flexibility, and conformational changes of the complex under physiological conditions. mdpi.comfrontiersin.org This technique is crucial for validating the results of molecular docking and assessing whether the predicted binding pose is stable. nih.gov

In the study of this compound, MD simulations have been used to confirm the stability of its complex with therapeutic targets. For example, after docking this compound with ROCK2 and Caspase-1, MD simulations were conducted to evaluate the dynamic behavior of the complexes. tandfonline.com The results indicated that this compound formed a stable conformation within the binding site of these proteins throughout the simulation period. tandfonline.com This stability is a key indicator of a potentially effective and lasting inhibitory interaction.

The stability of the protein-ligand complex during an MD simulation is typically assessed using several parameters:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium and is not undergoing significant conformational changes. rasayanjournal.co.infrontiersin.org

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. rasayanjournal.co.in

Solvent Accessible Surface Area (SASA): This measures the protein surface area that is accessible to the solvent, providing insights into changes in protein folding and stability. rasayanjournal.co.in

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and protein are monitored throughout the simulation, as they are critical for binding affinity and stability. rasayanjournal.co.in

Studies on this compound have shown that its complexes with proteins like ROCK2 and Caspase-1 maintain stability, as evidenced by these MD simulation metrics. tandfonline.com This suggests that the interactions predicted by docking are maintained over time, reinforcing the potential of this compound as a stable inhibitor for these targets. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Resveratrol (B1683913) |

| Pallidol (B3078306) |

| Ampelopsin D |

| Luteolin |

| Quercetin (B1663063) |

| Kaempferol |

| Piceatannol |

| Asarone |

| Lupeol |

Challenges and Future Directions in Quadrangularin a Research

Elucidation of Minor Stilbene (B7821643) Oligomer Structures and Biological Roles

While quadrangularin A, a resveratrol (B1683913) dimer, is a well-characterized stilbenoid from Cissus quadrangularis, the plant is a rich source of other stilbene oligomers. ijpjournal.comfrontiersin.orgebi.ac.uk These minor oligomers, existing in smaller quantities, represent a significant gap in the comprehensive understanding of the plant's bioactivity. The structural elucidation of these compounds is a primary challenge. Advanced spectroscopic techniques are crucial for determining their complex three-dimensional structures, which can include various isomeric forms. researchgate.netsemanticscholar.org

Key research questions in this area include:

What are the complete structures of the minor stilbene oligomers in Cissus quadrangularis?

What are the specific biological targets and mechanisms of action for these minor oligomers?

Do these minor oligomers exhibit synergistic or antagonistic effects with this compound?

Comprehensive Understanding of Multi-Target Mechanisms

The therapeutic effects of natural products like this compound are often the result of their interaction with multiple molecular targets. researchgate.netmdpi.com This multi-target activity is a departure from the "one drug, one target" paradigm of many synthetic drugs and may offer advantages in treating complex diseases. mdpi.com A significant challenge lies in identifying the full spectrum of molecular targets for this compound and understanding how these interactions translate into physiological effects. umich.edu

Modern "omics" technologies, such as genomics, proteomics, and metabolomics, are powerful tools for mapping the complex biological networks affected by this compound. mdpi.com These approaches can provide a global view of the changes in gene expression, protein levels, and metabolic pathways in response to treatment. Integrating this multi-omics data is crucial for constructing a comprehensive picture of this compound's mechanism of action. mdpi.com For example, while the anti-inflammatory properties of Cissus quadrangularis extracts are known, the precise pathways modulated by this compound are still being elucidated. foodandnutritionresearch.net

Future research should aim to:

Identify the direct binding partners of this compound using techniques like affinity chromatography and mass spectrometry.

Utilize transcriptomic and proteomic profiling to uncover the global cellular response to this compound.

Employ computational modeling to simulate the effects of this compound on biological networks and predict its therapeutic efficacy.

Exploration of Novel Synthetic Pathways and Biosynthetic Engineering

Biosynthetic engineering presents an exciting frontier for producing this compound and other stilbenoids. nih.gov This involves understanding and manipulating the enzymatic pathways responsible for their production in plants. nih.govacs.org By identifying the key enzymes, such as stilbene synthases and peroxidases, it may be possible to engineer microorganisms or plant cell cultures for optimized production. nih.gov This approach could provide a sustainable and cost-effective source of these valuable compounds. nih.gov

Future directions in this area include:

The development of novel, highly efficient total syntheses of this compound. researchgate.net

The creation of a library of this compound analogs to probe structure-activity relationships.

The elucidation of the complete biosynthetic pathway of this compound in Cissus quadrangularis. acs.org

The engineering of microbial hosts for the heterologous production of this compound.

| Synthetic Approach | Key Features | Reference |

| Biomimetic Oxidative Dimerization | Scalable, excellent yield, complete regioselectivity. | umich.edu |

| De Novo Synthesis | Unified approach for several indane-containing resveratrol dimers. | researchgate.net |

| Palladium-Catalyzed Cascade Reaction | Highly convergent, three-step synthesis. | nih.gov |

Systems Biology Approaches to Map Complex Interactions

Systems biology offers a holistic framework for understanding the complex interactions of natural products like this compound within a biological system. mdpi.comnih.gov Instead of focusing on a single molecule or pathway, systems biology aims to integrate diverse datasets to model the behavior of the entire system. mdpi.commdpi.com This approach is particularly well-suited for studying the multi-target nature of herbal medicines. researchgate.net

A major challenge is the acquisition and integration of high-quality, multi-omics data. mdpi.commdpi.com This requires standardized experimental protocols and sophisticated computational tools for data analysis and network reconstruction. mdpi.com By building predictive models of cellular responses, systems biology can help to identify key nodes in the network that are perturbed by this compound and to generate new hypotheses about its mechanism of action. mdpi.com

Future research in this area should focus on:

Generating comprehensive omics datasets (transcriptomics, proteomics, metabolomics) from cells or tissues treated with this compound.

Developing computational models to integrate these datasets and construct interaction networks. mdpi.com

Using these models to predict the effects of this compound on disease states and to identify potential biomarkers of its activity.

Applying artificial intelligence and machine learning to analyze large datasets and uncover novel patterns in the biological response to this compound. kist.re.krfusion-conferences.com

Q & A

Q. How can researchers standardize protocols for this compound studies to improve cross-study comparability?

- Methodological Answer : Adopting FAIR principles (Findable, Accessible, Interoperable, Reusable) ensures data sharing. Consensus guidelines for assay conditions (e.g., ISO standards for antimicrobial testing) and mandatory deposition of raw spectra in repositories (e.g., MetaboLights) enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。